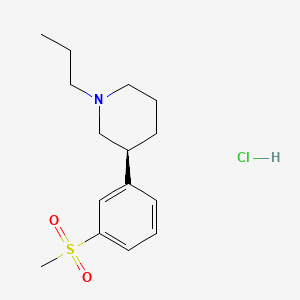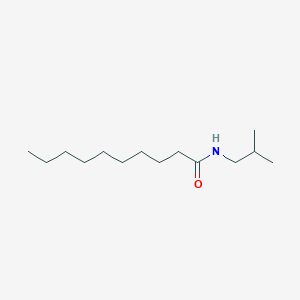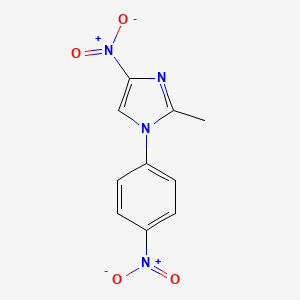
Acetic acid, 2-(2,4-dichlorophenoxy)-, (4-hydroxy-3-nitrophenyl)methyl ester
Descripción general
Descripción
Acetic acid, 2-(2,4-dichlorophenoxy)-, (4-hydroxy-3-nitrophenyl)methyl ester is a chemical compound with the molecular formula C15H11Cl2NO6 and a molecular weight of 372.2 g/mol
Métodos De Preparación
The synthesis of Acetic acid, 2-(2,4-dichlorophenoxy)-, (4-hydroxy-3-nitrophenyl)methyl ester typically involves the esterification of 3-nitro-4-hydroxybenzyl alcohol with 2,4-dichlorophenoxyacetic acid. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
Acetic acid, 2-(2,4-dichlorophenoxy)-, (4-hydroxy-3-nitrophenyl)methyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups using appropriate reagents.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-nitro-4-hydroxybenzyl alcohol and 2,4-dichlorophenoxyacetic acid.
Aplicaciones Científicas De Investigación
Acetic acid, 2-(2,4-dichlorophenoxy)-, (4-hydroxy-3-nitrophenyl)methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential antimicrobial properties, particularly against membrane-acting pathogens.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antimicrobial agent.
Industry: It may be used in the development of new materials and chemical products due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Acetic acid, 2-(2,4-dichlorophenoxy)-, (4-hydroxy-3-nitrophenyl)methyl ester involves its interaction with cellular membranes, leading to disruption of membrane integrity and subsequent antimicrobial effects. The molecular targets and pathways involved in its action are still under investigation, but it is believed to interfere with essential cellular processes in pathogens.
Comparación Con Compuestos Similares
Acetic acid, 2-(2,4-dichlorophenoxy)-, (4-hydroxy-3-nitrophenyl)methyl ester can be compared with other similar compounds such as:
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features but different applications and mechanisms of action.
3-Nitro-4-hydroxybenzyl alcohol: A precursor in the synthesis of the compound, with distinct chemical properties and uses.
2,4-Dichlorophenol: A degradation product of 2,4-dichlorophenoxyacetic acid, with its own set of chemical reactions and applications.
Propiedades
Número CAS |
26351-71-3 |
|---|---|
Fórmula molecular |
C15H11Cl2NO6 |
Peso molecular |
372.2 g/mol |
Nombre IUPAC |
(4-hydroxy-3-nitrophenyl)methyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C15H11Cl2NO6/c16-10-2-4-14(11(17)6-10)23-8-15(20)24-7-9-1-3-13(19)12(5-9)18(21)22/h1-6,19H,7-8H2 |
Clave InChI |
YHLOHJDPOCXQQD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1COC(=O)COC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-])O |
SMILES canónico |
C1=CC(=C(C=C1COC(=O)COC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-])O |
Apariencia |
Solid powder |
| 26351-71-3 | |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
3-nitro-4-hydroxybenzyl 2,4-dichlorophenoxyacetate NK 2 NK-2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















